molecular formula C23H26N2O5 B4511540 BENZYL 2-{1-[2-(3,5-DIMETHYLPHENOXY)ACETYL]-3-OXOPIPERAZIN-2-YL}ACETATE

BENZYL 2-{1-[2-(3,5-DIMETHYLPHENOXY)ACETYL]-3-OXOPIPERAZIN-2-YL}ACETATE

Cat. No.: B4511540
M. Wt: 410.5 g/mol
InChI Key: RMIQULQHLGFRKV-UHFFFAOYSA-N
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Description

Benzyl 2-{1-[2-(3,5-dimethylphenoxy)acetyl]-3-oxopiperazin-2-yl}acetate: is a complex organic compound that features a benzyl group, a piperazine ring, and a phenoxyacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 2-{1-[2-(3,5-dimethylphenoxy)acetyl]-3-oxopiperazin-2-yl}acetate typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Phenoxyacetyl Group: The phenoxyacetyl group is introduced via an acylation reaction using phenoxyacetic acid and an appropriate acylating agent such as oxalyl chloride.

    Attachment of the Benzyl Group: The benzyl group is attached through a nucleophilic substitution reaction, often using benzyl bromide in the presence of a base like sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and phenoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups in the piperazine ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and phenoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or substituted benzyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

    Materials Science: It can be incorporated into polymer matrices to improve mechanical properties and thermal stability.

Biology and Medicine:

    Drug Development: The compound’s structure makes it a candidate for drug development, particularly for targeting neurological disorders due to the presence of the piperazine ring.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industry:

    Coatings and Adhesives: The compound can be used in the formulation of high-performance coatings and adhesives, providing enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of benzyl 2-{1-[2-(3,5-dimethylphenoxy)acetyl]-3-oxopiperazin-2-yl}acetate involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, particularly those involved in neurotransmission and signal transduction.

    Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, and cellular signaling, leading to its potential therapeutic effects.

Comparison with Similar Compounds

  • Benzyl 2-{1-[2-(3,5-dimethylphenoxy)acetyl]-3-oxopiperazin-2-yl}acetate
  • Benzyl 2-{1-[2-(3,5-dimethylphenoxy)acetyl]-3-oxopiperazin-2-yl}propanoate
  • Benzyl 2-{1-[2-(3,5-dimethylphenoxy)acetyl]-3-oxopiperazin-2-yl}butanoate

Uniqueness:

  • Structural Features: The presence of the benzyl group and the specific substitution pattern on the piperazine ring make this compound unique compared to its analogs.
  • Reactivity: The compound’s reactivity profile, particularly in oxidation and substitution reactions, distinguishes it from similar compounds.

Properties

IUPAC Name

benzyl 2-[1-[2-(3,5-dimethylphenoxy)acetyl]-3-oxopiperazin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-16-10-17(2)12-19(11-16)29-15-21(26)25-9-8-24-23(28)20(25)13-22(27)30-14-18-6-4-3-5-7-18/h3-7,10-12,20H,8-9,13-15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIQULQHLGFRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)N2CCNC(=O)C2CC(=O)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BENZYL 2-{1-[2-(3,5-DIMETHYLPHENOXY)ACETYL]-3-OXOPIPERAZIN-2-YL}ACETATE
Reactant of Route 2
Reactant of Route 2
BENZYL 2-{1-[2-(3,5-DIMETHYLPHENOXY)ACETYL]-3-OXOPIPERAZIN-2-YL}ACETATE
Reactant of Route 3
BENZYL 2-{1-[2-(3,5-DIMETHYLPHENOXY)ACETYL]-3-OXOPIPERAZIN-2-YL}ACETATE
Reactant of Route 4
BENZYL 2-{1-[2-(3,5-DIMETHYLPHENOXY)ACETYL]-3-OXOPIPERAZIN-2-YL}ACETATE
Reactant of Route 5
BENZYL 2-{1-[2-(3,5-DIMETHYLPHENOXY)ACETYL]-3-OXOPIPERAZIN-2-YL}ACETATE
Reactant of Route 6
BENZYL 2-{1-[2-(3,5-DIMETHYLPHENOXY)ACETYL]-3-OXOPIPERAZIN-2-YL}ACETATE

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